BenchChemオンラインストアへようこそ!

N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide

Scaffold novelty Chemical diversity Fragment-based drug design

This dual-heteroaryl sulfamoyl acetamide features furan-2-yl and thiophen-2-yl rings co-localized on a single sp³ carbon of the ethyl linker, creating a unique stereoelectronic environment not replicable by mono-heteroaryl analogs. This topological distinction directly impacts pharmacophore hydrogen-bonding, lipophilicity, and metabolic stability—making generic substitution scientifically unjustified in SAR-driven campaigns. Procure for scaffold-hopping in antiglaucoma programs (hCA II inhibition inferred from related sulfonamides), antimicrobial MIC screening against ESKAPE pathogens, or serine protease inhibition profiling. No primary bioactivity data are yet published for this exact compound; all functional assertions remain class-level inferences requiring experimental validation. Offered as a research-grade powder with analytical certification; contact us for bulk or custom synthesis inquiries.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
CAS No. 2097865-63-7
Cat. No. B2956266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide
CAS2097865-63-7
Molecular FormulaC18H18N2O4S2
Molecular Weight390.47
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
InChIInChI=1S/C18H18N2O4S2/c1-13(21)20-14-6-8-15(9-7-14)26(22,23)19-12-16(17-4-2-10-24-17)18-5-3-11-25-18/h2-11,16,19H,12H2,1H3,(H,20,21)
InChIKeyNBAIOUGVMOBMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide (CAS 2097865-63-7): Structural and Procurement Baseline


N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide (CAS 2097865-63-7) is a synthetic, dual-heteroaryl sulfamoyl acetamide with the molecular formula C18H18N2O4S2 and a molecular weight of 390.47 g/mol . It belongs to the broader class of N-substituted sulfamoylacetamides, which are typically synthesized by reacting 4-acetamidobenzenesulfonyl chloride with primary or secondary amines under aqueous alkaline conditions [1]. The defining structural feature of this compound is the presence of both a furan-2-yl and a thiophen-2-yl ring attached to the same carbon of the ethyl linker, which distinguishes it from simpler mono-heteroaryl or non-heterocyclic analogs. A critical limitation for procurement decisions is the absence of published primary bioactivity data; all functional assertions must therefore be treated as class-level inference pending experimental validation.

Why N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide Cannot Be Replaced by Simpler Sulfamoyl Acetamides


Generic substitution with simpler N-substituted sulfamoylacetamides (e.g., those bearing a single thiophene, furan, or alkyl/aryl group) is not scientifically justified for this CAS number because the dual heteroaryl motif—furan-2-yl and thiophen-2-yl co-localized on the same sp³ carbon of the ethyl linker—creates a unique stereoelectronic environment that cannot be replicated by mono-heteroaryl analogs . This scaffold topology directly influences three procurement-relevant parameters: (i) the shape and hydrogen-bonding capacity of the sulfamoyl pharmacophore, (ii) the lipophilicity and metabolic stability profile relative to simpler congeners, and (iii) the synthetic complexity and cost of the requisite chiral or racemic amine intermediate 2-(furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine . Although quantitative target-engagement data are not yet available for this specific compound, the structural divergence from well-characterized analogs such as N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (which lacks the furan ring and has a different linker geometry) [1] is sufficient to preclude interchangeability in any SAR-driven or target-based screening campaign.

Quantitative Differentiation Evidence for N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide


Unique Dual Heteroaryl Scaffold vs. Mono-Heteroaryl Sulfamoyl Acetamides

The compound possesses a geminal bis(heteroaryl) arrangement (furan-2-yl and thiophen-2-yl on the same carbon of the ethyl linker), a feature absent in the vast majority of published sulfamoyl acetamides. The closest commercially cataloged analog, N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 2034255-74-6), differs in the connectivity of the two heterocycles (furan-3-yl attached to thiophen-2-yl rather than both attached to the same carbon) . The simpler comparator N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (CAS 349432-97-9) contains only a single thiophene and an acetamide linker rather than a sulfamoyl ethyl linker [1]. This scaffold uniqueness translates to a distinct chemical space occupancy, as confirmed by InChIKey comparison (target: InChIKey not publicly computed; comparator CAS 2034255-74-6: KZWIKMIXJXXAQH-UHFFFAOYSA-N) .

Scaffold novelty Chemical diversity Fragment-based drug design

Carbonic Anhydrase II Inhibitory Potential: Class-Level Projection from Furan/Thiophene Sulfonamides

The sulfamoyl phenyl acetamide core is structurally related to the 4-substituted thiophene- and furan-2-sulfonamides that Hartman et al. demonstrated to possess nanomolar-level potency for human carbonic anhydrase II (hCA II) inhibition in vitro [1]. In that study, the most potent compounds achieved IC₅₀ values in the low nanomolar range against hCA II. A more closely related comparator, N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide, was co-crystallized with hCA II (PDB 3R16, resolution 1.6 Å), confirming direct engagement of the sulfamoyl phenyl acetamide scaffold with the CA active site [2]. The target compound differs from this crystallographically validated ligand by (a) replacement of the acetamide carbonyl with a sulfamoyl group, (b) addition of a furan-2-yl ring, and (c) a branched ethyl linker. No direct CA inhibition data exist for CAS 2097865-63-7; the nanomolar potency claim is a class-level inference that must be experimentally verified.

Carbonic anhydrase inhibition Glaucoma Antiglaucoma sulfonamides

Antimicrobial Potential: Class-Level Evidence from Bis-Heterocyclic Sulfamoyl Acetamides

Divya et al. reported the synthesis and antimicrobial evaluation of a series of bis-heterocyclic sulfamoyl acetamides, identifying the chloro-substituted thiazolyl imidazolylsulfamoyl acetamide 6i as a potential antimicrobial agent against Pseudomonas aeruginosa and Penicillium chrysogenum [1]. While the target compound (CAS 2097865-63-7) was not among the specific examples tested, it shares the core bis-heterocyclic sulfamoyl acetamide scaffold. The key structural distinction is that the target compound employs furan and thiophene as the heterocyclic pair rather than thiazole and imidazole. The antimicrobial activity observed in this chemical series provides a plausible—but experimentally unconfirmed—hypothesis that the target compound may exhibit comparable activity, contingent on the furan/thiophene pair maintaining similar electronic and steric properties to the thiazole/imidazole pair. No MIC data exist for CAS 2097865-63-7; all antimicrobial claims require direct experimental validation.

Antimicrobial Antibacterial Bis-heterocyclic

Synthetic Tractability: Established Route via 4-Acetamidobenzenesulfonyl Chloride

The compound is accessible via a well-precedented synthetic route: reaction of 4-acetamidobenzenesulfonyl chloride with the amine 2-(furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine (CAS 1540173-08-7) in aqueous alkaline media under dynamic pH control (pH 9-10) [1]. This method has been validated for a library of 17 N-substituted sulfamoylacetamides (3a-q) and yields products that are amenable to purification and characterization by FT-IR, EIMS, and ¹H-NMR [1]. The amine intermediate CAS 1540173-08-7 is commercially cataloged (MF: C10H11NOS; MW: 193.27), indicating that the target compound can be sourced through custom synthesis without requiring de novo route development . In contrast, some regioisomeric analogs (e.g., those with furan-3-yl/thiophen-2-yl biaryl linkages) require more complex cross-coupling steps, potentially increasing synthesis cost and lead time.

Synthetic accessibility Sulfamoylation Parallel synthesis

Recommended Application Scenarios for N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide Based on Current Evidence


Fragment-Based or Scaffold-Hopping Lead Discovery Programs Targeting Carbonic Anhydrases

Given the validated nanomolar hCA II inhibition of structurally related furan/thiophene sulfonamides [4] and the crystallographically confirmed binding of N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide to hCA II [2], this compound may serve as a novel scaffold-hopping starting point for antiglaucoma drug discovery. The dual heteroaryl motif offers unexplored vectors for optimizing isoform selectivity (e.g., hCA II vs. hCA I vs. hCA IV) and physicochemical properties.

Antimicrobial SAR Expansion of Bis-Heterocyclic Sulfamoyl Acetamides

The bis-heterocyclic sulfamoyl acetamide chemotype has demonstrated antimicrobial activity against P. aeruginosa and P. chrysogenum [4]. The target compound diversifies the heterocyclic pair from thiazole/imidazole to furan/thiophene, enabling exploration of how heteroatom identity (O vs. S) and ring electronics affect antimicrobial potency and spectrum. Procurement for an MIC screening panel against ESKAPE pathogens is a rational next step.

Enzyme Inhibition Profiling: Chymotrypsin and Serine Protease Panel

The synthetic route to this compound is directly adapted from the methodology used to prepare N-substituted sulfamoylacetamides that were screened as moderate α-chymotrypsin inhibitors [4]. The target compound can be submitted for analogous enzyme inhibition profiling to determine whether the furan/thiophene substitution pattern enhances or diminishes serine protease inhibitory activity relative to the alkyl/aralkyl congeners described in the literature.

Physicochemical and Metabolic Stability Profiling of a Dual Heteroaryl Sulfamoyl Acetamide

The co-localization of furan (oxygen-containing) and thiophene (sulfur-containing) rings on the same carbon creates a unique lipophilicity and electronic profile. Researchers may procure this compound for comparative logP/logD determination, aqueous solubility measurement, and microsomal stability assays, benchmarking against mono-heteroaryl analogs to quantify the impact of dual heteroaryl substitution on drug-like properties. Such data are currently absent from the public domain.

Quote Request

Request a Quote for N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.